![molecular formula C11H14O2 B3348812 (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-ol CAS No. 188053-98-7](/img/structure/B3348812.png)
(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-ol
Overview
Description
(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-ol, also known as PTHP, is a chemical compound that has been widely studied for its potential use in various scientific research applications. PTHP is a chiral molecule, meaning that it has two possible stereoisomers, (2R,4R) and (2S,4S). In
Mechanism of Action
The mechanism of action of (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-ol is not fully understood, but it is believed to interact with certain receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-ol has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-ol is its chiral nature, which makes it useful as a building block in organic synthesis and as a ligand in asymmetric catalysis. However, (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-ol has some limitations in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-ol, including further studies on its mechanism of action, its potential therapeutic effects in the treatment of various diseases, and its use as a chiral building block in organic synthesis and as a ligand in asymmetric catalysis. Additionally, further studies are needed to determine the optimal dosage and administration of (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-ol for potential therapeutic use.
Scientific Research Applications
(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-ol has been studied for its potential use in various scientific research applications, including as a chiral building block in organic synthesis, as a ligand in asymmetric catalysis, and as a potential therapeutic agent in the treatment of various diseases.
properties
IUPAC Name |
(2R,4R)-2-phenyloxan-4-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXLNWRTGPPGRS-GHMZBOCLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](C[C@@H]1O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563433 | |
Record name | (2R,4R)-2-Phenyloxan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-ol | |
CAS RN |
188053-98-7 | |
Record name | (2R,4R)-2-Phenyloxan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.